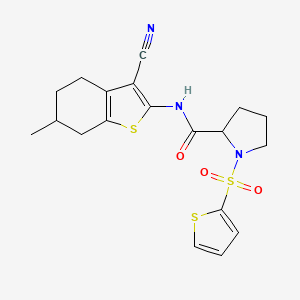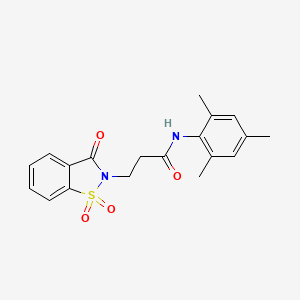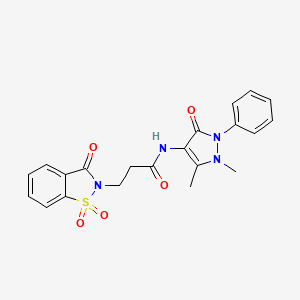![molecular formula C14H18ClNO4S B6481760 4-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzene-1-sulfonamide CAS No. 899734-06-6](/img/structure/B6481760.png)
4-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzene-1-sulfonamide, also known as 4-chloro-N-sulfonamidobenzene (4-Cl-NSB), is a synthetic compound that has been used in various scientific research applications. It is a sulfonamide derivative with a unique structure and properties. 4-Cl-NSB has been used in a range of studies, from drug discovery and development to synthetic organic chemistry.
Aplicaciones Científicas De Investigación
4-Cl-NSB has been used in a variety of scientific research applications. It has been used in drug discovery and development, as a starting material for the synthesis of other compounds, and as a model compound for studying the structure and reactivity of sulfonamide derivatives. It has also been used in the study of the mechanism of action of drugs, in the study of biochemical and physiological effects, and in the study of the metabolism of drugs.
Mecanismo De Acción
The mechanism of action of 4-Cl-NSB is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs. It is thought to bind to the active site of the enzyme, thus blocking the binding of the drug and preventing its metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Cl-NSB are not well understood. However, it has been shown to inhibit the activity of enzymes involved in drug metabolism, suggesting that it may have an effect on the metabolism of drugs. In addition, it has been shown to have an effect on the expression of certain genes involved in drug metabolism, suggesting that it may have an effect on gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Cl-NSB has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to synthesize compound, making it a useful starting material for the synthesis of other compounds. It is also a relatively stable compound, making it suitable for use in long-term experiments. However, it is important to note that 4-Cl-NSB is a relatively new compound, so its effects on biochemical and physiological systems are not fully understood.
Direcciones Futuras
In order to better understand the effects of 4-Cl-NSB on biochemical and physiological systems, there are several potential future directions for research. These include further investigation into the mechanism of action of 4-Cl-NSB, further exploration of its effects on gene expression, and further study of its effects on drug metabolism. Additionally, further research into the synthesis of 4-Cl-NSB and other related compounds could lead to the development of new compounds with novel properties. Finally, further research into the potential therapeutic applications of 4-Cl-NSB could lead to the development of new drugs.
Métodos De Síntesis
The synthesis of 4-Cl-NSB involves a multi-step process. The first step is the preparation of the precursor, 4-chloro-N-benzene-1-sulfonamide (4-Cl-BSA). This is done by reacting 4-chlorobenzene-1-sulfonamide (4-Cl-BSA) with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. The reaction produces a sulfonamide derivative, 4-chloro-N-benzene-1-sulfonamide (4-Cl-BSA), which is then reacted with a dioxaspiro[4.4]nonan-2-ylmethyl chloride (DMSC) in an organic solvent. The reaction produces 4-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzene-1-sulfonamide (4-Cl-NSB).
Propiedades
IUPAC Name |
4-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c15-11-3-5-13(6-4-11)21(17,18)16-9-12-10-19-14(20-12)7-1-2-8-14/h3-6,12,16H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGFRPPNSBBFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B6481684.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6481690.png)

![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]butanamide hydrochloride](/img/structure/B6481715.png)



![3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B6481749.png)
![3-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride](/img/structure/B6481755.png)
![4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6481759.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide](/img/structure/B6481767.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6481771.png)
![2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B6481778.png)
![3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine](/img/structure/B6481780.png)